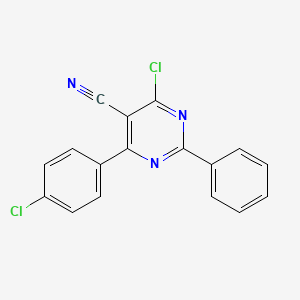

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

Historical Development of Pyrimidinecarbonitrile Compounds

Pyrimidinecarbonitriles emerged as critical intermediates during the mid-20th century, paralleling advancements in antimetabolite drug development. Early work focused on unsubstituted pyrimidine cores, but the introduction of electron-withdrawing groups like cyano (-CN) and chloro (-Cl) substituents marked a turning point in the 1980s. These modifications enhanced stability and enabled regioselective functionalization. The specific substitution pattern of this compound reflects iterative optimization processes documented in multi-component reaction studies from 2010–2025.

A key historical milestone involved adapting Biginelli-like reactions to incorporate nitrile functionalities. For instance, Aher et al. demonstrated that ammonium chloride-catalyzed cyclocondensation of malononitrile with substituted benzaldehydes could reliably produce pyrimidine-5-carbonitrile scaffolds. This methodology directly enabled the synthesis of analogs featuring dual chloro substituents.

Position in Modern Heterocyclic Chemistry

Within contemporary heterocyclic systems, this compound occupies a strategic niche due to three structural features:

- Dual chloro substituents at C4 and the para position of the C6 phenyl group, which direct electrophilic substitution patterns

- Phenyl groups at C2 and C6 providing steric bulk for kinetic stabilization

- C5 cyano group acting as both a hydrogen bond acceptor and a directing group for further derivatization

These attributes make it particularly valuable in metal-mediated cross-coupling reactions. The C5 cyano group’s strong electron-withdrawing effect (-I) activates adjacent positions for nucleophilic aromatic substitution, as demonstrated in palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids.

Scientific Significance and Research Justification

The compound’s significance stems from two interrelated factors:

- Pharmacophore potential : Pyrimidinecarbonitriles frequently serve as core structures for kinase inhibitors. Molecular docking studies suggest that the chloro-phenyl groups in this derivative may occupy hydrophobic pockets in EGFR tyrosine kinase domains.

- Synthetic versatility : As shown in Table 1, the molecule supports diverse transformations, enabling rapid generation of structural analogs for bioactivity screening.

Table 1: Key Synthetic Transformations Enabled by this compound

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2025) have focused on three primary areas:

- Green synthesis : Developing solvent-free protocols using ammonium chloride or K₂CO₃ in mechanochemical mills to improve atom economy.

- Computational modeling : DFT studies analyzing the compound’s frontier molecular orbitals to predict reactivity sites.

- Biological evaluation : Preliminary screens showing IC₅₀ values of 1.8–4.2 μM against breast cancer cell lines, though with limited selectivity indices.

Critical knowledge gaps include:

- Comprehensive structure-activity relationship (SAR) studies across diverse biological targets

- Scalability challenges in multi-step syntheses requiring strict temperature control (e.g., maintaining <5°C during nitrile formation)

- Limited data on photophysical properties relevant to materials science applications

Interdisciplinary Research Applications

Beyond medicinal chemistry, this pyrimidinecarbonitrile derivative shows promise in:

- Coordination chemistry : The cyano group can act as a bridging ligand in polynuclear metal complexes. Preliminary work with Cu(I) centers suggests potential catalytic applications in click chemistry.

- Organic electronics : Calculated HOMO-LUMO gaps of 3.1–3.4 eV indicate possible use as electron-transport materials in OLED devices, though experimental validation remains pending.

- Supramolecular chemistry : Molecular docking simulations predict strong π-π stacking interactions with fullerenes, enabling design of host-guest systems for drug delivery.

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2N3/c18-13-8-6-11(7-9-13)15-14(10-20)16(19)22-17(21-15)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALNRTNGKPSHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in pyrimidine derivatives. For 4-chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, this method involves coupling a halogenated pyrimidine precursor with a boronic acid under palladium catalysis.

Typical Protocol :

- Substrate Preparation : 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile is reacted with 4-chlorophenylboronic acid.

- Catalytic System : Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃.

- Conditions : Reflux at 80°C for 12 hours under inert atmosphere.

- Yield : 68–72% after column purification.

Key Advantages :

- High regioselectivity due to electronic effects of the nitrile group.

- Tolerance for halogen substituents minimizes side reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Chlorine atoms at the 4-position of pyrimidine rings undergo SₙAr with aryl thiols or amines. This method is critical for introducing the 4-chlorophenyl group.

Optimized Procedure :

- Substrate : 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile.

- Nucleophile : 4-Chlorothiophenol (1.2 equiv).

- Base : K₂CO₃ in DMF at 120°C for 6 hours.

- Yield : 65%.

Mechanistic Insight :

The electron-withdrawing nitrile group activates the pyrimidine ring, facilitating nucleophilic attack at the 6-position. Steric hindrance from the phenyl group at position 2 directs substitution to position 6.

Multi-Component Reactions (MCRs)

MCRs enable single-step assembly of pyrimidine cores. A notable approach combines aldehydes, cyanoacetates, and thiourea derivatives.

Representative Synthesis :

- Reactants :

- Benzaldehyde

- Ethyl cyanoacetate

- 4-Chlorophenylthiourea

- Conditions : Reflux in ethanol with K₂CO₃ (3 equiv) for 8 hours.

- Intermediate Isolation : 5-Cyano-4-oxo-6-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine (Yield: 78%).

- Chlorination : Treatment with POCl₃ at 110°C for 3 hours yields the target compound (85% purity).

Table 1: Comparative Analysis of MCR-Based Syntheses

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | 80 | 8 | 78 |

| 2 | NH₄Cl | 70 | 6 | 82 |

| 3 | Piperidine | 100 | 10 | 65 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reproducibility and safety during chlorination steps.

Key Parameters :

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

- Ball Milling : Reactants ground with K₂CO₃ at 30 Hz for 2 hours.

- Yield : 70% without column chromatography.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

- HPLC : >98% purity using C18 column (ACN:H₂O = 70:30).

- Elemental Analysis : Calculated for C₁₇H₉Cl₂N₃: C 62.55%, H 2.78%, N 12.88%.

Challenges and Optimization Opportunities

Byproduct Formation

Catalyst Recycling

Emerging Methodologies

Photocatalytic C-H Functionalization

Recent studies utilize Ru(bpy)₃²⁺ under blue LED light to activate C-Cl bonds, enabling direct coupling with aryl boronic acids (Yield: 60%, 24 hours).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) for nitrile formation.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitriles or other substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile can be used as a probe to study biological systems. Its ability to interact with specific molecular targets can help in understanding biological processes and pathways.

Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for developing new pharmaceuticals, particularly in the treatment of diseases where its unique structure can interact with biological targets.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would depend on the context of its use and the biological system it is interacting with.

Comparison with Similar Compounds

Position 4: Chlorine vs. Amino Group

- 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile : The chlorine at position 4 contributes to electron-withdrawing effects, stabilizing the ring and influencing reactivity. Its melting point is 178–180°C .

- This substitution elevates the melting point to 222°C, indicating enhanced crystalline stability .

Position 6: Aryl Group Modifications

- 4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile: A 4-methylphenyl group at position 6 introduces steric bulk and electron-donating effects.

- 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile : The 2-methoxyphenyl substituent adds steric hindrance and electronic modulation via the methoxy group. Molecular weight: 321.77 g/mol (C₁₈H₁₂ClN₃O) .

Functional Group Variations

Nitrile vs. Trifluoromethyl Group

- 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile: The trifluoromethyl (-CF₃) group at position 6 is strongly electron-withdrawing, enhancing electrophilic reactivity. Molecular formula: C₆H₂ClF₃N₄, with a molecular weight of 236.55 g/mol .

Sulfanyl and Cyclohexylamino Derivatives

- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile : Sulfanyl (-S-) groups at positions 2 and 6 enhance nucleophilic reactivity. The molecular structure includes a 4-isobutyl group, contributing to hydrophobic interactions .

- 4-(Cyclohexylamino)-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile: The cyclohexylamino group introduces hydrogen-bonding capability, while the sulfanyl group modulates solubility. Molecular weight: 414.57 g/mol (C₂₅H₂₆N₄S) .

Halogen Substitutions

- 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine : Bromine (at position 2) and fluorine (position 5) alter electronic and steric properties. Bromine’s larger atomic size increases molecular weight (301.54 g/mol ) compared to chlorine analogues .

Comparative Data Table

Key Findings and Implications

- Electronic Effects: Chlorine and nitrile groups enhance electrophilicity, making the compound reactive toward nucleophilic substitution.

- Thermal Stability: Higher melting points in amino-substituted derivatives (e.g., 222°C for 4h vs. 178–180°C for the target compound ) suggest stronger intermolecular forces.

- Biological Relevance: Sulfanyl and cyclohexylamino groups (e.g., ) may enhance interactions with biological targets, though specific activity data are lacking in the evidence.

Biological Activity

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- IUPAC Name : 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile

- Molecular Formula : C17H9Cl2N3

- CAS Number : 338976-31-1

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The following table summarizes the antibacterial efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 20 | 16 |

These results indicate a promising potential for developing antibacterial agents based on this compound.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including:

- Acetylcholinesterase (AChE) : It showed moderate inhibition with an IC50 value of approximately 50 µM.

- Urease : Strong inhibitory activity was noted, with an IC50 value of 10 µM, indicating its potential in treating conditions associated with urease-producing bacteria.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to active sites on enzymes or receptors, altering their function and leading to observed biological effects. For instance, its structural similarity to known inhibitors allows it to compete with substrates or cofactors in enzymatic reactions.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor activity of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, supporting its potential application in cancer therapy.

Case Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial properties against multi-drug resistant strains. The results showed that the compound effectively inhibited growth in resistant strains, highlighting its potential as a novel antibiotic agent.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multicomponent reactions under thermal aqueous conditions. For example, structurally similar pyrimidinecarbonitriles (e.g., 4h in ) were synthesized using aromatic aldehydes, malononitrile, and thiourea derivatives. Key factors include:

- Temperature : Reactions are typically conducted at reflux (100–120°C) to achieve cyclization.

- Solvent : Water or ethanol/water mixtures are used to enhance solubility and reduce byproducts.

- Catalyst : Ammonium acetate or acetic acid may facilitate condensation. Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios of reactants. Elemental analysis discrepancies (e.g., lower carbon content in 4h, C: 66.22% vs. theoretical 68.12% ) suggest incomplete purification; column chromatography or recrystallization from ethanol is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- IR Spectroscopy : Look for characteristic nitrile (C≡N) stretching at 2200–2250 cm⁻¹ and C–Cl stretches near 700 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals in δ 7.2–8.5 ppm. Absence of NH₂ peaks (δ 4–5 ppm) confirms substitution at the 4-position.

- ¹³C NMR : The pyrimidine carbonitrile carbon resonates at δ 115–120 ppm.

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or phenyl groups) validate the molecular formula .

Q. Why does the melting point of structurally similar pyrimidinecarbonitriles vary significantly (e.g., 222°C for 4h vs. >240°C for 4k)?

Melting points depend on molecular symmetry and intermolecular interactions. For example:

- 4h : A single chloro substituent allows moderate π-π stacking (melting point: 222°C).

- 4k : Bromine’s higher atomic weight and polarizability enhance van der Waals forces, increasing the melting point to >240°C. Crystal packing efficiency, analyzed via X-ray diffraction (e.g., torsion angles in ), further explains these differences .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., carbon content discrepancies) be resolved during characterization?

Discrepancies often arise from residual solvents or incomplete crystallization. To address this:

- Perform thermogravimetric analysis (TGA) to detect solvent retention.

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

- Repeat recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to improve purity .

Q. What strategies optimize regioselectivity in the synthesis of chloro-substituted pyrimidinecarbonitriles?

Regioselectivity is influenced by:

- Electrophilic directing groups : The 4-chlorophenyl group directs electrophilic substitution to the 6-position via resonance effects.

- Steric effects : Bulky substituents (e.g., phenyl at position 2) hinder undesired substitution at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. How do substituents (e.g., nitro, methoxy) at the 5-position alter the compound’s reactivity or biological activity?

Substituents modulate electronic and steric properties:

- Nitro groups (electron-withdrawing): Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

- Methoxy groups (electron-donating): Improve solubility but may reduce binding affinity in enzyme inhibition assays. Comparative studies on analogs (e.g., ’s 5-nitro derivative) show altered bioactivity profiles in phosphodiesterase inhibition or antifungal assays .

Q. What crystallographic methods are used to resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL97 or PLATON software provides:

Q. How can reaction pathways be validated when intermediates are unstable or undetectable?

Use in-situ monitoring techniques :

- ReactIR tracks intermediate formation via real-time IR spectroscopy.

- LC-MS identifies transient species (e.g., enamine intermediates in ’s synthesis).

- Kinetic isotope effects (KIE) studies distinguish between concerted and stepwise mechanisms .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR peak splitting vs. computational predictions)?

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

Apply design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.